1,1'-(Peroxydisulfonyl)di(ethan-1-one)

Description

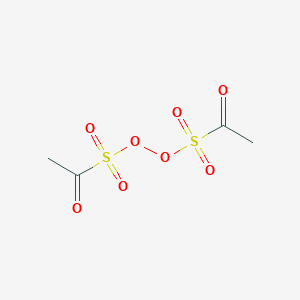

1,1'-(Peroxydisulfonyl)di(ethan-1-one) is a hypothetical or less-documented compound featuring two ethanone (acetyl) groups linked by a peroxydisulfonyl bridge (O-O-SO₂-SO₂-). These analogs are widely studied for their reactivity, stability, and functional versatility in materials science, catalysis, and medicinal chemistry.

Properties

CAS No. |

95886-78-5 |

|---|---|

Molecular Formula |

C4H6O8S2 |

Molecular Weight |

246.2 g/mol |

IUPAC Name |

acetylsulfonyloxy 1-oxoethanesulfonate |

InChI |

InChI=1S/C4H6O8S2/c1-3(5)13(7,8)11-12-14(9,10)4(2)6/h1-2H3 |

InChI Key |

CXKUAEGLEQHPKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)S(=O)(=O)OOS(=O)(=O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) typically involves the reaction of ethanone derivatives with peroxydisulfonyl reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.

Chemical Reactions Analysis

1,1’-(Peroxydisulfonyl)di(ethan-1-one) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert it to lower oxidation state compounds.

Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-(Peroxydisulfonyl)di(ethan-1-one) has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by modifying the activity of enzymes, altering cellular signaling pathways, or inducing oxidative stress. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the bis-ethanone core but differ in bridging groups and substituents, leading to distinct chemical behaviors and applications:

1,1′-(Sulfonylbis(4,1-phenylene))bis(ethan-1-one) (4m)

- Structure: Two ethanone groups connected via a sulfonyl (SO₂) and para-phenylene bridge.

- Synthesis : Prepared via palladium-catalyzed cross-coupling, yielding 56–89% depending on the method .

- Applications : Demonstrates adsorption capabilities for cationic dyes (e.g., malachite green) in water treatment, with efficiency dependent on pH and adsorbent dosage .

1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(ethan-1-one) (94)

- Structure: Bis-ethanone linked via a biphenyl group.

- Synthesis : Produced via Friedel-Crafts acylation using AlCl₃ as a catalyst .

1,1′-(9-(2-(Isopropylamino)ethyl)-9H-carbazole-3,6-diyl)bis(ethan-1-one) (CBL0137)

- Structure : Ethane-1-one groups attached to a carbazole scaffold.

- Applications : Investigated as an anticancer agent (e.g., for diffuse peritoneal mesothelioma), showing synergy with immune checkpoint inhibitors .

1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one (10d)

- Structure: Single ethanone with a cyclopropyl and phenylsulfonyl substituent.

- Synthesis : Achieved via nucleophilic substitution (88% yield), mp 57–58°C .

- Reactivity : Used as a precursor for asymmetric catalysis, highlighting the directing role of sulfonyl groups .

1,1'-(4,6-Dihydroxy-1,3-phenylene)bis(ethan-1-one)

- Structure: Bis-ethanone linked via a dihydroxy-phenylene group.

- Applications: Serves as a precursor for spirofurochromanones with anti-inflammatory and antioxidant activity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Adsorption Efficiency: Sulfonyl-phenylene bis-ethanones (e.g., 4m) show pH-dependent adsorption of cationic dyes, with optimal performance at neutral to alkaline conditions .

- Catalytic Utility : Sulfur-containing analogs (e.g., compound 1f in ) exhibit strong coordination with transition metals like ruthenium, enabling applications in cross-coupling reactions .

- Medicinal Potential: Carbazole-linked bis-ethanones (CBL0137) disrupt cancer cell signaling pathways, highlighting the role of aromatic scaffolds in drug design .

- Synthetic Flexibility: Phenylene-bridged bis-ethanones are versatile intermediates for spirocyclic compounds with antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.